![molecular formula C22H16N4OS2 B2565918 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide CAS No. 1795303-29-5](/img/structure/B2565918.png)

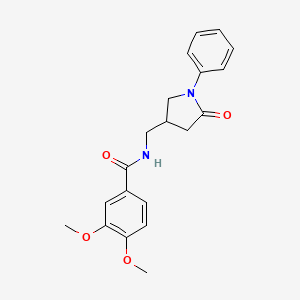

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their potential pharmacological properties, particularly as antitubercular agents. The structure of the compound suggests that it may possess biological activity, possibly targeting Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, followed by various functionalization reactions. For instance, the synthesis of related compounds has been reported to involve ring closure reactions, Suzuki coupling, and subsequent hydrolysis and amidation reactions . The synthesis of similar compounds has also been achieved by coupling carboxylic acids with various amines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR spectroscopy, and mass spectrometry. Additionally, single-crystal X-ray diffraction has been used to confirm the structure and perform crystallographic and conformational analyses . Density functional theory (DFT) calculations can be employed to predict the molecular structure and compare it with experimental data, providing insights into the conformation and electronic properties of the molecule.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amide group, for example, can participate in amidation reactions, while the aromatic rings can undergo electrophilic substitution reactions. The presence of a thiazole ring in the compound suggests potential for chemical modifications that could further enhance the compound's biological activity or physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which are crucial for the compound's biological activity and pharmacokinetics. The lipophilicity of the compound, indicated by the presence of phenyl and thiazole rings, could affect its ability to cross cell membranes and reach its target within Mycobacterium tuberculosis . The molecular electrostatic potential and frontier molecular orbitals, as studied using DFT, can provide information on the compound's reactivity and interaction with biological targets .

Applications De Recherche Scientifique

Kinase Inhibition and Anti-inflammatory Applications

One notable application of related compounds is in the design of kinase inhibitors, particularly targeting the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in inflammatory responses. For instance, compounds with a tri- and tetra-substituted imidazole scaffold are known as selective inhibitors of the p38 MAP kinase, highlighting the importance of imidazole derivatives in developing anti-inflammatory drugs. These inhibitors bind to the adenosine triphosphate (ATP) pocket, replacing ATP and achieving higher binding selectivity and potency compared to reference compounds like SB203580 (Scior et al., 2011).

Optical Sensors and Biological Sensing

Compounds containing pyrimidine derivatives, which are structurally related to the query compound, have been extensively used as optical sensors. These derivatives possess the ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. Their applications span both biological and medicinal fields, demonstrating the versatility of heterocyclic compounds in sensing and detection technologies (Jindal & Kaur, 2021).

Antitumor Activity

Imidazole derivatives, including those structurally related to the compound , have shown significant antitumor activities. Reviews on bis(2-chloroethyl)amino derivatives of imidazole and related structures have highlighted their potential in the search for new antitumor drugs. These compounds have been reviewed for their biological properties, including some that have passed preclinical testing stages, underscoring the therapeutic potential of imidazole derivatives in cancer treatment (Iradyan et al., 2009).

Chemical and Biological Properties of Heterocyclic Compounds

The chemical and biological properties of heterocyclic compounds, such as 1,3-azoles (which include imidazole), have been extensively reviewed. These reviews cover synthesis methods, chemical transformations, and the wide range of biological activities exhibited by these compounds, from insecticidal to antihypertensive effects. Such comprehensive studies indicate the potential for developing novel drugs based on the structural motifs present in heterocyclic compounds (Abdurakhmanova et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide are acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These enzymes play crucial roles in various biological processes. Acetylcholinesterase and butyrylcholinesterase are involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase participates in the metabolism of fatty acids .

Mode of Action

this compound interacts with its targets by inhibiting their activities . The compound binds to the active sites of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, preventing them from performing their normal functions .

Biochemical Pathways

By inhibiting acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, this compound affects several biochemical pathways. The inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels, affecting neurotransmission. The inhibition of lipoxygenase can impact the metabolism of fatty acids .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its target enzymes. By inhibiting acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, the compound can potentially alter neurotransmission and fatty acid metabolism .

Propriétés

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4OS2/c1-14-20(29-22(23-14)18-9-6-12-28-18)21(27)25-16-8-3-2-7-15(16)17-13-26-11-5-4-10-19(26)24-17/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTJSFWSGGKPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2565839.png)

![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)

![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)

![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2565851.png)

![4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2565853.png)

![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)

![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)